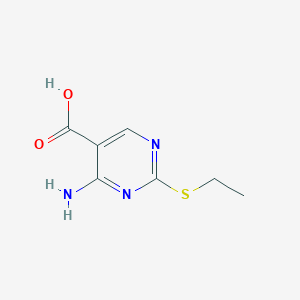

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122014. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAKXNHFMATCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298259 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89853-87-2 | |

| Record name | 89853-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89853-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Derivatives for Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their versatile biological activities. We will delve into the core synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind key procedural choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound derivatives endows them with a unique three-dimensional structure and electronic properties that allow for potent and selective interactions with various biological targets. Understanding the nuances of their synthesis is therefore critical for the exploration of new chemical space in drug discovery.

Core Synthetic Strategy: A Convergent Approach

The most common and efficient route to the target scaffold is a convergent synthesis that involves the construction of the pyrimidine ring followed by functionalization. This approach allows for the late-stage introduction of diversity, which is highly advantageous in a drug discovery setting.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

This strategy is underpinned by a robust cyclocondensation reaction to form the pyrimidine core, followed by a straightforward S-alkylation to introduce the ethylthio group. The final step is an ester hydrolysis to yield the target carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

This initial step involves the Gould-Jacobs reaction, a classic method for pyrimidine synthesis. The reaction proceeds via a cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with thiourea.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. The use of a strong base like sodium ethoxide is crucial to deprotonate the thiourea, forming a more nucleophilic species.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiourea salt.

-

Addition of the Acrylate: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture. The slow addition is important to control the exothermicity of the reaction.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is then collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate as a solid.

Mechanistic Rationale:

The reaction is initiated by the Michael addition of the deprotonated thiourea to the electron-deficient β-position of the acrylate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable pyrimidine ring.

Caption: Mechanistic steps of the Gould-Jacobs pyrimidine synthesis.

Step 2: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

The second step is a nucleophilic substitution reaction where the thiol group of the pyrimidine is alkylated with an ethyl halide.

Protocol:

-

Dissolution: Suspend ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

-

Base Addition: Add a base, typically potassium carbonate (1.5 equivalents), to the suspension. The base deprotonates the thiol group, forming a more reactive thiolate anion.

-

Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Experimental Considerations:

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol, Acetone, DMF | Good solubility for reactants; appropriate boiling point. |

| Base | K2CO3, NaH | Sufficiently basic to deprotonate the thiol without promoting side reactions. |

| Alkylating Agent | Ethyl iodide, Ethyl bromide | Iodide is a better leaving group, leading to faster reaction times. |

| Temperature | Room Temperature | Generally sufficient for the reaction to proceed to completion. |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

Hydrolysis: Dissolve ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 equivalents).

-

Heating: Heat the mixture to reflux for 1-2 hours. The elevated temperature accelerates the saponification process.

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolation: The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried to yield the final product.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate | 1.3 (t, 3H), 3.2 (q, 2H), 4.3 (q, 2H), 7.8 (s, 2H, NH2), 8.5 (s, 1H) | 14.2, 14.8, 60.5, 98.1, 158.2, 163.5, 165.8, 170.1 | [M+H]+ calc. 228.07, found 228.1 |

| This compound | 1.3 (t, 3H), 3.2 (q, 2H), 8.0 (s, 2H, NH2), 8.6 (s, 1H), 12.5 (s, 1H, COOH) | 14.2, 14.9, 97.5, 159.0, 164.1, 168.2, 170.5 | [M+H]+ calc. 200.04, found 200.0 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound and its derivatives. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently adapt and optimize these procedures for their specific drug discovery programs. The versatility of this scaffold, combined with the robust synthetic methodology, makes it a valuable platform for the development of novel therapeutics.

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid: A Scoping Review and Technical Guide to Elucidating its Mechanism of Action

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. While often cited as a key intermediate in the synthesis of novel therapeutic agents, a detailed public-domain characterization of its specific mechanism of action is not extensively documented.[1] This guide synthesizes the known biological activities of the broader pyrimidine scaffold to hypothesize potential mechanisms of action for this specific molecule. It further provides actionable, field-proven experimental protocols for researchers and drug development professionals to systematically investigate these hypotheses, validate molecular targets, and characterize the compound's biological function.

Introduction: The Compound and its Chemical Context

This compound (CAS: 89853-87-2) is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purine.[2][3][4] Pyrimidines are foundational to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[5][6] This endogenous relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery, as its derivatives can readily interact with biological systems, including enzymes and genetic material.[7]

The subject molecule's structure features an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid at position 5. These substitutions are critical, as they dictate the molecule's physicochemical properties and potential interactions with biological targets. The ethyl ester form of this compound is well-recognized as a versatile building block for creating more complex bioactive molecules for indications in oncology, infectious diseases, and agriculture.[1][8][9] Our focus, however, is to provide a framework for understanding the intrinsic biological activity of the carboxylic acid form itself.

| Compound Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉N₃O₂S |

| Molecular Weight | 199.23 g/mol |

| CAS Number | 89853-87-2 |

| Appearance | Solid |

Part 1: Hypothesized Mechanisms of Action Based on the Pyrimidine Scaffold

The extensive body of research on pyrimidine derivatives points toward several recurring mechanisms of action. These established activities provide a logical starting point for investigating this compound.

Enzyme Inhibition: A Primary Modality

The pyrimidine core is a common feature in numerous enzyme inhibitors. The specific substitutions on the ring determine the affinity and selectivity for a given target.

Several pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of COX-2.[10][11][12] The COX-2 enzyme is a key mediator of inflammation and pain and is a validated target in both inflammatory diseases and oncology. Pyrimidine-based structures can mimic the substrate or bind to allosteric sites, inhibiting the production of prostaglandins. The structural features of this compound are consistent with those of other reported COX-2 inhibitors, making this a plausible mechanism.[13]

Caption: Hypothesized COX-2 Inhibition Pathway.

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives are known to act as ATP-competitive inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2).[10][14][15] For instance, certain pyrimidine analogs induce cell cycle arrest at the S phase by inhibiting CDK2, a key regulator of DNA replication.[15] Given the central role of kinases in cellular function, this represents a high-priority avenue for investigation.

Interference with Nucleic Acid Metabolism

Due to their structural similarity to endogenous nucleobases, pyrimidine derivatives can interfere with the synthesis and function of DNA and RNA.[7][10] This can occur through several routes:

-

Inhibition of Thymidylate Synthase: This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition leads to a depletion of dTTP pools, stalling DNA replication and inducing cell death, a mechanism exploited by the chemotherapeutic 5-fluorouracil (a pyrimidine analog).[16]

-

Inhibition of DNA/RNA Polymerases: The compound could act as a fraudulent nucleotide, becoming incorporated into growing DNA or RNA chains and causing chain termination or misreading of the genetic code.[10]

-

Folic Acid Synthesis Inhibition: The folic acid pathway is essential for producing precursors for nucleotide synthesis. The related compound 4-aminosalicylic acid is known to inhibit this pathway, and it is plausible that a 4-aminopyrimidine derivative could act similarly.[17]

Part 2: Experimental Protocols for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating systems for robustly characterizing the compound's mechanism of action.

Workflow for Target Identification and Validation

This workflow provides a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: General Workflow for MOA Elucidation.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's inhibitory activity (IC₅₀) against COX-1 and COX-2 enzymes and assess its selectivity.

Methodology:

-

Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), test compound (this compound), known inhibitors (e.g., Celecoxib, Indomethacin) as controls.

-

Preparation: Serially dilute the test compound in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). Prepare enzyme and substrate solutions in an appropriate assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and varying concentrations of the test compound or control drug. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.

-

Detection: After a set incubation period (e.g., 10 minutes), add the detection probe. The peroxidase activity of COX enzymes will convert the probe, generating a fluorescent or colorimetric signal.

-

Measurement: Read the plate using a suitable plate reader at the appropriate wavelength.

-

Data Analysis: Subtract background fluorescence/absorbance. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest in a relevant cell line (e.g., MCF-7 breast cancer cells).

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate media until they reach approximately 60-70% confluency.

-

Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value determined from a prior proliferation assay) for a defined period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[11]

Part 3: Comparative Activity of Related Pyrimidine Derivatives

| Compound Class | Target | Reported Activity (IC₅₀) | Reference |

| Pyrimidine-5-carbonitrile derivatives | COX-2 | 0.16 - 0.20 µM | [10][11] |

| Pyrimidin-4-yl-benzimidazole | COX-2 | 3.5 µM | [13] |

| 4-arylazo-3,5-diamino-1H-pyrazole derivative | CDK2 | 0.24 µM | [15] |

| 2-thiouracil derivative | CK2 | 5.2 µM (cytotoxicity) | [14] |

This table is for illustrative purposes to show the potential potency range of pyrimidine-based inhibitors.

Conclusion

This compound is a compound of significant interest, positioned at the intersection of synthetic chemistry and drug discovery. While its role as a molecular scaffold is established, its intrinsic biological activity remains an open area for investigation. Based on the robust pharmacology of the pyrimidine core, the most promising mechanisms of action to explore are the inhibition of protein kinases (such as CDK2) and cyclooxygenase enzymes (specifically COX-2), as well as general interference with nucleic acid metabolism. The experimental workflows detailed in this guide provide a clear, systematic, and rigorous path for researchers to elucidate the compound's precise mechanism of action, thereby unlocking its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. 89853-87-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C7H9N3O2S | CID 275300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [myskinrecipes.com]

- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of a new series of pyrimidine derivatives: exploration of anti-proliferative activity on EAT cells and molecular docking | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. jetir.org [jetir.org]

- 17. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid and Its Derivatives

Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide delves into the biological significance of a specific, yet pivotal, member of this family: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid. While direct and extensive biological data on this precise carboxylic acid are not abundant in publicly accessible literature, its ethyl ester, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, is a well-documented and crucial intermediate in the synthesis of potent therapeutic agents.[5] This guide will, therefore, explore the known chemical properties and synthesis of this compound and its ethyl ester, and subsequently, extrapolate its potential biological activities by examining the well-documented pharmacological profiles of its closely related derivatives. This approach provides researchers and drug development professionals with a comprehensive understanding of its potential and a strategic framework for its application in novel drug discovery.

Section 1: Synthesis and Chemical Properties

This compound and its ethyl ester are key synthetic intermediates. The pyrimidine core can be constructed through methods like the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine.[5] For ethylthio-substituted pyrimidines, a common approach involves using S-ethylisothiouronium salts as the amidine component.[5]

The reactivity of this compound ethyl ester is primarily dictated by its functional groups: the amino group, the ethylthio group, and the ethyl carboxylate.[1] The ester can be hydrolyzed to the corresponding carboxylic acid.[1] The amino group can undergo nucleophilic substitution, and the compound can participate in condensation reactions with aldehydes and ketones.[1]

Below is a generalized workflow for the synthesis of such pyrimidine derivatives.

References

- 1. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]

- 2. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | 106475-47-2 | Benchchem [benchchem.com]

- 3. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]

- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Emerging Therapeutic Potential of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

Pyrimidine, a fundamental heterocyclic aromatic compound, is integral to the structure of nucleic acids, vitamins, and coenzymes, making it a "privileged scaffold" in drug discovery.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA allows for the design of antimetabolites and other targeted therapies.[3][4] Within this vast chemical space, the 4-amino-2-(alkylthio)pyrimidine-5-carboxylic acid core has emerged as a particularly versatile template for the development of novel therapeutic agents. These molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships of 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid and its analogs, offering field-proven insights for researchers and drug development professionals.

The core structure, characterized by an amino group at the 4-position, an ethylthio group at the 2-position, and a carboxylic acid at the 5-position, presents multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it a highly attractive starting point for medicinal chemistry campaigns.[5] The presence of the sulfur-containing ethylthio group, in particular, can enhance the pharmacological profile of drug candidates.[5]

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold and its analogs can be achieved through several established synthetic routes. The choice of a particular method is often dictated by the desired substitutions and the availability of starting materials.

The Pinner Pyrimidine Synthesis: A Classic and Versatile Approach

The Pinner synthesis is a cornerstone for the construction of pyrimidine rings and is particularly well-suited for the preparation of 2-alkylthio derivatives.[8] This acid- or base-catalyzed condensation reaction involves a 1,3-dicarbonyl compound and an amidine or guanidine equivalent.[8] For the synthesis of the target scaffold, a β-keto ester or a malonic ester derivative serves as the 1,3-dicarbonyl precursor, while an S-ethylisothiouronium salt provides the necessary amidine component.[8] The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by selecting appropriately substituted starting materials.

Generalized Pinner Synthesis Workflow

Caption: Generalized workflow of the Pinner pyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis of the ethyl ester of the core compound, a common intermediate in the preparation of further analogs.[8][9]

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

S-ethylisothiouronium bromide

-

Sodium ethoxide solution (21% in ethanol)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add S-ethylisothiouronium bromide (1.1 equivalents).

-

Base Addition: Slowly add a solution of sodium ethoxide in ethanol (2.2 equivalents) to the reaction mixture. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to yield the pure ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and HPLC. The melting point of the crystalline product can also serve as a preliminary purity check.[5]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in cancer chemotherapy, often acting as an antimetabolite to disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[6] More recently, derivatives of this core structure have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and survival.[3][10]

Mechanism of Action:

Many 4-amino-2-(alkylthio)pyrimidine derivatives exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways, such as:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Several pyrimidine-based compounds have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.[11][12]

-

RAS/Raf/MEK/ERK Pathway: This signaling cascade is another critical regulator of cell proliferation and is often mutated in various cancers. Inhibition of kinases within this pathway, such as MEK1, by pyrimidine analogs can effectively block tumor progression.[12]

-

Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs like EGFR, VEGFR, and PDGFR is a common driver of tumorigenesis. The 4-aminopyrimidine scaffold has been successfully utilized to develop potent inhibitors of these key oncogenic drivers.[3][13]

Illustrative Signaling Pathway

Caption: Inhibition of key oncogenic signaling pathways.

In Vitro Evaluation of Anticancer Activity:

A standard suite of in vitro assays is essential to characterize the anticancer properties of novel this compound analogs.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells. Include vehicle-only (DMSO) wells as a negative control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Self-Validation: The assay should include a positive control (a known anticancer drug) to validate the experimental setup. The results should be reproducible across multiple independent experiments.

Table 1: Representative Anticancer Activity of Pyrimidine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 (Thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 0.013 | [14] |

| Analog 2 (Thieno[2,3-d]pyrimidine) | MDA-MB-231 (Breast) | 0.056 | [3] |

| Analog 3 (Thiazolo[4,5-d]pyrimidine) | C32 (Melanoma) | 24.4 | [15] |

| Analog 4 (Pyrazolo[3,4-d]pyrimidine) | UO-31 (Renal) | <10 | [16] |

| Analog 5 (2-aminopyrimidine) | MCF-7 (Breast) | 0.48 | [12] |

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. Pyrimidine derivatives have long been known for their antibacterial and antifungal properties.[17] The this compound scaffold offers a promising starting point for the development of new anti-infective agents.

Mechanism of Action:

The antimicrobial action of pyrimidine analogs can be attributed to various mechanisms, including:

-

Inhibition of Folate Synthesis: Some pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival.

-

Disruption of Cell Wall Synthesis: Certain analogs may interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall.

-

Inhibition of Nucleic Acid and Protein Synthesis: By mimicking natural nucleobases, these compounds can disrupt DNA replication, transcription, and translation.

In Vitro Evaluation of Antimicrobial Activity:

The antimicrobial efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well of each row. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation: The assay should include a positive control (a known antibiotic), a negative control (no compound), and a growth control (no inoculum) to ensure the validity of the results.

Table 2: Representative Antimicrobial Activity of Pyrimidine Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Analog 6 (4-aminoquinoline-pyrimidine hybrid) | P. falciparum (CQS) | 0.012 | [7] |

| Analog 7 (4-aminoquinoline-pyrimidine hybrid) | P. falciparum (CQR) | 0.021 | [7] |

| Analog 8 (Thienopyrimidine) | S. aureus | 39.72 | [19] |

Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of the this compound scaffold. Systematic modifications at various positions of the pyrimidine ring can lead to significant improvements in potency and selectivity.

Key Structural Modifications and Their Impact:

-

2-Alkylthio Group: The nature of the alkyl group at the 2-position can influence lipophilicity and target engagement. While the ethylthio group is common, variations in chain length and branching can be explored to optimize activity.

-

4-Amino Group: The 4-amino group is often critical for hydrogen bonding interactions with the target protein, particularly in the hinge region of kinases.[13] Substitution on this amine can modulate activity and selectivity.

-

5-Carboxylic Acid/Ester: The carboxylic acid at the 5-position can be converted to various esters or amides to alter solubility, cell permeability, and target interactions. In some cases, the free carboxylic acid is essential for activity, while in others, an ester or amide is preferred.

-

Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (to form thieno[2,3-d]pyrimidines) or thiazole (to form thiazolo[4,5-d]pyrimidines), can significantly enhance biological activity by providing additional points of interaction with the target.[3][15]

SAR Summary Diagram

Caption: Key areas for SAR exploration on the core scaffold.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising and versatile platform for the discovery of novel therapeutic agents. Their amenability to chemical modification, coupled with a broad range of biological activities, makes them highly attractive for further investigation. Future research in this area should focus on:

-

Expanding Chemical Diversity: The synthesis and evaluation of a wider range of analogs with diverse substitutions and fused ring systems will be crucial for identifying compounds with improved potency and selectivity.

-

Elucidating Mechanisms of Action: Detailed mechanistic studies are needed to fully understand how these compounds interact with their biological targets and modulate cellular signaling pathways.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this important class of molecules and contribute to the development of next-generation medicines.

References

- 1. This compound [cymitquimica.com]

- 2. Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 16. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

spectroscopic data of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS No. 89853-87-2)[1][2]. While experimentally derived spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed predictive analysis. It is intended for researchers, scientists, and drug development professionals, offering field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby enabling robust structural confirmation and quality control.

Introduction: The Significance of a Multifunctional Heterocycle

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. Its structure combines several key functional groups: a pyrimidine core, an amino group, an ethylthio ether, and a carboxylic acid. This unique arrangement makes it a valuable synthetic intermediate for the development of novel therapeutic agents, by analogy with its ethyl ester derivative, which is recognized as a versatile building block in pharmaceutical research.[3][4]

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. The spectroscopic techniques detailed herein—NMR, IR, and MS—provide orthogonal and complementary data points that, when combined, confirm the molecular identity and purity of this target compound.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 89853-87-2 | [1][2] |

| Molecular Formula | C₇H₉N₃O₂S | [1][5] |

| Molecular Weight | 199.23 g/mol | [1][5] |

| Appearance | Solid (predicted) |[1] |

Molecular Structure and Spectroscopic Prediction

The first step in any analysis is to understand the target structure and predict the expected spectroscopic signatures.

Caption: Molecular Structure of this compound.

Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar, aprotic solvent like DMSO-d₆ is recommended to ensure solubility and allow for the observation of exchangeable protons (NH₂ and COOH).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange.[6] |

| ~8.4 | Singlet | 1H | Pyrimidine C6-H | Aromatic/heterocyclic protons appear at high chemical shifts. This proton is a singlet as it has no adjacent protons. |

| ~7.5 | Broad Singlet | 2H | -NH₂ | Amino protons often appear as a broad signal. The chemical shift can vary based on concentration and temperature. |

| ~3.2 | Quartet (q) | 2H | -S-CH₂ -CH₃ | Methylene protons adjacent to a sulfur atom and coupled to a methyl group (n+1 = 3+1 = 4 peaks). |

| ~1.3 | Triplet (t) | 3H | -S-CH₂-CH₃ | Methyl protons coupled to an adjacent methylene group (n+1 = 2+1 = 3 peaks). |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~170 | C =O (Carboxylic Acid) | Carbonyl carbons of carboxylic acids are highly deshielded.[6][7] |

| ~165 | C 2 (C-S) | Heterocyclic carbon attached to two electronegative atoms (N and S). |

| ~160 | C 4 (C-N) | Heterocyclic carbon attached to two nitrogen atoms. |

| ~158 | C 6 (C-H) | The only protonated carbon on the pyrimidine ring. |

| ~105 | C 5 (C-COOH) | Quaternary carbon of the pyrimidine ring, shifted upfield relative to other ring carbons. |

| ~28 | -S-CH₂ - | Aliphatic carbon attached to sulfur. |

| ~14 | -CH₃ | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy excels at identifying functional groups. The spectrum is expected to be dominated by characteristic absorptions from the O-H, N-H, and C=O bonds.

Predicted IR Absorption Bands (ATR):

| Wavenumber (cm⁻¹) | Intensity / Shape | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3300 - 2500 | Very Broad, Strong | Carboxylic Acid O-H | Stretching |

| ~3400 & ~3300 | Medium, Sharp (two bands) | Primary Amine N-H | Symmetric & Asymmetric Stretching |

| ~1710 | Strong, Sharp | Carboxylic Acid C=O | Stretching |

| ~1640 | Strong | Ring C=N & C=C | Stretching |

| ~1600 | Medium | Amine N-H | Bending (Scissoring) |

| 2970 - 2850 | Medium-Weak | Alkyl C-H | Stretching |

Causality Insight: The most diagnostic feature will be the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[6][8][9] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) in positive mode is recommended as a soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

Predicted High-Resolution MS (HRMS-ESI⁺):

| Parameter | Predicted Value |

|---|---|

| [M+H]⁺ (Calculated) | 200.04937 |

| [M+Na]⁺ (Calculated) | 222.03131 |

Predicted Key Fragmentation Patterns: The fragmentation of pyrimidine derivatives can be complex, but logical losses from the parent ion can be predicted.[10]

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

-

Loss of C₂H₄ (28 Da): Cleavage of the ethyl group via McLafferty rearrangement or other mechanisms.

-

Loss of the ethyl radical (•C₂H₅, 29 Da): Alpha-cleavage next to the sulfur atom.

Recommended Experimental Protocols

Adherence to standardized, robust protocols is critical for generating reproducible and reliable data.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C and the presence of quaternary carbons, acquire at least 1024 scans or until an adequate signal-to-noise ratio is achieved.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

Protocol for IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply consistent pressure using the ATR anvil. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Protocol for HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, comparing it to the theoretical formula (C₇H₁₀N₃O₂S for the protonated species).

Integrated Data Analysis Workflow

Caption: Workflow for Spectroscopic Verification of Molecular Structure.

Conclusion

This guide establishes a predictive and procedural framework for the complete spectroscopic characterization of this compound. By forecasting the expected NMR, IR, and MS signatures and providing robust experimental protocols, this document serves as a vital resource for scientists. The integrated workflow ensures that acquired data can be systematically interpreted to provide unambiguous confirmation of the compound's identity and purity, a critical step in any research or development pipeline.

References

- 1. This compound [cymitquimica.com]

- 2. 89853-87-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]

- 5. This compound | C7H9N3O2S | CID 275300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. echemi.com [echemi.com]

- 10. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, a substituted pyrimidine derivative, is a molecule of significant interest in medicinal and agricultural chemistry. Its structural framework, featuring a pyrimidine core functionalized with an amino group, an ethylthio substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the realm of drug discovery.

The pyrimidine scaffold is a cornerstone in the development of therapeutics, with numerous pyrimidine-containing compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific substitutions on the pyrimidine ring of this compound contribute to its unique chemical reactivity and potential for targeted biological interactions. This document aims to serve as a technical resource for researchers leveraging this compound in their synthetic and drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known properties and those of its closely related ethyl ester, which serves as a key precursor.

| Property | This compound | Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate |

| CAS Number | 89853-87-2[4] | 778-97-2[5] |

| Molecular Formula | C₇H₉N₃O₂S[4] | C₉H₁₃N₃O₂S[5] |

| Molecular Weight | 199.23 g/mol [4] | 227.29 g/mol [5] |

| Appearance | Solid[4] | White crystals[5] |

| Melting Point | Data not available | 99-108 °C[5] |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Not applicable |

The carboxylic acid moiety imparts acidic properties to the molecule, and its solubility is expected to be pH-dependent, showing increased solubility in basic aqueous solutions. The presence of the amino and pyrimidine nitrogen atoms also allows for protonation in acidic conditions.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: the aromatic pyrimidine ring, the amino group, and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are crucial for the derivatization of the molecule in the synthesis of new chemical entities.

-

Amino Group: The exocyclic amino group is a key site for functionalization. It can participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to modulate the compound's properties.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid, governs its reactivity in aromatic substitution reactions.

-

Ethylthio Group: The ethylthio ether linkage is generally stable but can be a site for oxidation to the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule.

A key reaction involving this compound is its formation via the hydrolysis of its ethyl ester, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. This reaction is a standard procedure in organic synthesis to unmask the carboxylic acid functionality.[6]

Figure 1: General workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Synthesis and Experimental Protocols

Protocol: Hydrolysis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

Objective: To synthesize this compound from its ethyl ester.

Materials:

-

Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol (or other suitable organic solvent)

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, pH paper, filtration apparatus)

Procedure:

-

Dissolve Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an aqueous solution of a base (e.g., 1-2 molar equivalents of NaOH or LiOH).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 3-4 with dilute HCl. The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Causality behind Experimental Choices:

-

The choice of a base like NaOH or LiOH is standard for saponification (base-mediated ester hydrolysis), which is typically an irreversible and efficient process.

-

Ethanol is often used as a co-solvent to ensure the solubility of the ester starting material.

-

Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the less water-soluble carboxylic acid.

-

Washing with cold water removes residual salts while minimizing the loss of the desired product due to dissolution.

Characterization and Spectral Data

Due to the lack of publicly available experimental spectra for this compound, this section provides an expert interpretation of the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Pyrimidine Proton: A singlet is expected for the proton at the C6 position of the pyrimidine ring, likely in the downfield region (δ 8.0-9.0 ppm).

-

Ethyl Group: The ethylthio group will exhibit a quartet for the methylene protons (-SCH₂-) and a triplet for the methyl protons (-CH₃), with typical chemical shifts around δ 3.0-3.3 ppm and δ 1.2-1.5 ppm, respectively.

-

Amino Protons: The amino (-NH₂) protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which may exchange with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts, with the carbon bearing the amino group (C4) and the carbon with the ethylthio group (C2) being significantly downfield.

-

Ethyl Carbons: The methylene and methyl carbons of the ethylthio group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1725 cm⁻¹.

-

N-H Stretch: The amino group should show one or two bands in the region of 3300-3500 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of 199.23 would be expected.

-

Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethylthio group.

Applications in Drug Development

The ethyl ester of this compound is a recognized intermediate in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.[5] The carboxylic acid itself serves as a more direct precursor for modifications at this position, for instance, through amide coupling to introduce new functionalities.

The pyrimidine core is a key pharmacophore in many approved drugs. For example, pyrimidine derivatives are known to act as inhibitors of various kinases, which are crucial targets in cancer therapy.[7] Furthermore, the structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral agents that can interfere with viral replication.[2]

While specific drugs developed directly from this compound are not prominently documented in publicly accessible literature, its utility as a scaffold is evident from the numerous studies on related pyrimidine-5-carboxylic acid derivatives with potent biological activities.[8][9] Researchers can utilize this molecule as a starting point for the synthesis of compound libraries to screen for various biological targets.

Figure 2: Potential synthetic pathways from the title compound to drug candidates.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the fields of medicinal and agricultural chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While a complete experimental dataset for this specific molecule is not exhaustively available, this guide provides a solid foundation of its known properties, expected chemical behavior, and a clear pathway for its synthesis and characterization. As the demand for new and effective pharmaceuticals continues to grow, the importance of such foundational building blocks in the drug discovery pipeline cannot be overstated.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | 778-97-2 [smolecule.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS 89853-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS 89853-87-2), a substituted pyrimidine that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. While detailed peer-reviewed literature on this specific compound is limited, this document consolidates available data, discusses its physicochemical properties based on its structural features, outlines plausible synthetic routes derived from established pyrimidine chemistry, and explores its potential applications, particularly as a scaffold for the development of cyclin-dependent kinase (CDK) inhibitors. This guide aims to be a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core. The pyrimidine ring is substituted with an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89853-87-2 | [1] |

| Molecular Formula | C₇H₉N₃O₂S | [1] |

| Molecular Weight | 199.23 g/mol | [1] |

| Appearance | Off-White Solid | - |

| Purity | Typically ≥98% | [1] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | - |

| SMILES | CCSc1ncc(c(n1)N)C(=O)O | - |

| InChI Key | TYAKXNHFMATCHA-UHFFFAOYSA-N | - |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established chemistry of pyrimidine synthesis and information available for its ethyl ester analog. The general approach involves the condensation of a three-carbon precursor with a thiourea derivative, followed by S-alkylation and subsequent hydrolysis of an ester group.

A likely synthetic pathway would start from ethyl 2-cyano-3-ethoxyacrylate and S-ethylisothiourea. The initial cyclization would form the pyrimidine ring, followed by hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

Caption: Plausible synthetic route for this compound.

Characterization:

Due to the lack of published spectroscopic data for this compound, researchers should perform comprehensive characterization upon synthesis. Expected analytical data would include:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrimidine proton, and exchangeable protons for the amino and carboxylic acid groups.

-

¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons of the pyrimidine ring, and the carbons of the ethylthio group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H (amino), O-H (carboxylic acid), C=O (carboxylic acid), and C=N (pyrimidine ring) functional groups.

Applications in Drug Discovery

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their ability to mimic the endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. This compound, with its multiple functional groups, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Cyclin-Dependent Kinase (CDK) Inhibitors

A significant application of this compound is as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Therefore, CDK inhibitors are a promising class of anti-cancer therapeutics.

The 2-amino-4-substituted pyrimidine core is a common feature in many potent CDK inhibitors. The amino group at the 2-position can be further functionalized to interact with the hinge region of the ATP-binding pocket of CDKs, a key interaction for potent inhibition. The carboxylic acid at the 5-position can be converted to an amide, which can form additional hydrogen bonds within the active site or serve as a point of attachment for various side chains to improve potency, selectivity, and pharmacokinetic properties.

Caption: General workflow for the synthesis of CDK inhibitors from the title compound.

Experimental Protocols

General Protocol for Amide Coupling

The carboxylic acid functionality of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.

Step-by-Step Methodology:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent and washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Classifications: Based on data for similar compounds, it may be classified as a skin irritant, eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended, freezer storage at -20°C is ideal for long-term stability.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core, adorned with strategically placed functional groups, makes it an attractive starting material for the synthesis of bioactive molecules, most notably CDK inhibitors. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a solid foundation for its synthesis, characterization, and application by drawing upon established chemical principles and data from closely related analogs. As research into novel therapeutics continues, the utility of such well-functionalized heterocyclic intermediates is expected to grow.

References

initial studies on 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for nucleic acids and a vast array of therapeutic agents.[1] Within this critical class of heterocycles, this compound represents a highly versatile building block for drug discovery and agrochemical development. Its unique arrangement of functional groups—an amino group for hydrogen bonding, an ethylthio moiety for hydrophobic interactions and metabolic modulation, and a carboxylic acid for ionic interactions and polar contacts—makes it a privileged scaffold for designing targeted molecules.

This technical guide provides a comprehensive overview of this compound (CAS: 89853-87-2) for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, starting from its common ethyl ester precursor, elucidate its key physicochemical properties, and explore its established and potential biological activities. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its application as a lead structure in pharmaceutical and agrochemical research.

The Pyrimidine Core: A Foundation for Bioactivity

Pyrimidine and its derivatives are fundamental to life, most notably as components of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine ring a focal point of synthetic and medicinal chemistry. The scaffold's synthetic tractability allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2]

This compound and its derivatives are part of this esteemed chemical family. They serve as key intermediates in the synthesis of complex bioactive molecules, where the core structure can be modified to enhance biological activity and improve pharmacological profiles against diseases like cancer and various infections.[3]

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid crystalline material, while its most common synthetic precursor is the ethyl ester, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.[3][4] The key properties of both compounds are summarized below for comparative analysis.

| Property | This compound | Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate |

| CAS Number | 89853-87-2[4] | 778-97-2[3][5] |

| Molecular Formula | C₇H₉N₃O₂S[4] | C₉H₁₃N₃O₂S[3][5] |

| Molecular Weight | 199.23 g/mol [4] | 227.29 g/mol [3][5] |

| Appearance | Solid[4] | White Crystalline Solid[3][6] |

| Purity | Typically ≥98%[4] | Typically ≥98% (HPLC)[3] |

| Melting Point | Not specified | 99-108 °C[3] |

| Storage Conditions | 2-8°C[7] | 0-8°C[3] |

Expert Insight: The transition from the ethyl ester to the carboxylic acid significantly alters the compound's polarity and acidity. This is a critical transformation, as the carboxylic acid group is often more effective for biological activity. It can act as a hydrogen bond donor/acceptor or, in its deprotonated carboxylate form, chelate metal ions in enzyme active sites, a binding mode unavailable to the ester.[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the hydrolysis of its ethyl ester, which itself is a valuable synthetic intermediate. The overall synthetic strategy leverages foundational principles of heterocyclic chemistry, such as the Pinner pyrimidine synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines.[5]

Caption: Synthetic workflow for this compound.